

Structure-Activity Relationship of Isoxazole-5-Carboxamides: A Comparative Guide

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Compound of Interest

Compound Name: 3-(Benzyl)isoxazole-5-carboxylic acid

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The isoxazole-5-carboxamide scaffold is a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of isoxazole-5-carboxamide derivatives, focusing on their anticancer and anti-inflammatory properties. Experimental data from key studies are presented in a structured format to facilitate comparison, and detailed experimental protocols are provided.

Anticancer Activity of Isoxazole-5-Carboxamides

Isoxazole-5-carboxamide derivatives have emerged as a promising class of anticancer agents, with studies demonstrating their efficacy against various cancer cell lines. The SAR exploration has revealed that substitutions on the phenyl ring attached to the carboxamide nitrogen and the isoxazole core significantly influence their cytotoxic potential.

Comparative Anticancer Activity

A study by Hawash et al. (2022) synthesized a series of 5-methyl-3-phenylisoxazole-4-carboxamide derivatives and evaluated their in-vitro cytotoxic activity against a panel of cancer cell lines using the MTS assay.^[1] The results, summarized in Table 1, highlight the potent and selective nature of these compounds. For instance, compound 2e displayed remarkable activity against the B16F1 melanoma cell line with an IC₅₀ of 0.079 μM, comparable to the standard

drug doxorubicin ($IC_{50} = 0.056 \mu M$).^[1] Another derivative, compound 2a, exhibited broad-spectrum activity against Colo205 and HepG2 cancer cell lines.^[1]

In a separate study, N-phenyl-5-carboxamidyl isoxazoles were investigated for their potential as chemotherapeutic agents for colon cancer.^{[2][3]} Compound 3, N-(4-chlorophenyl)-5-carboxamidyl isoxazole, was identified as the most active derivative against colon 38 and CT-26 mouse colon tumor cells, with an IC_{50} of 2.5 $\mu g/mL$ for both cell lines.^{[2][3]}

Table 1: In-vitro Anticancer Activity of 5-Methyl-3-phenylisoxazole-4-carboxamide Derivatives (IC_{50} in μM)^[1]

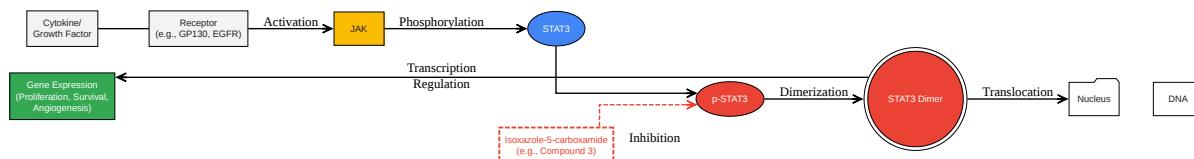
| Compound | R-group on aniline | B16F1 | Colo205 | HepG2 | HeLa | Hep3B | MCF-7 |
|-------------|----------------------------|--------|---------|-------|-------|-------|-------|
| 2a | 4-Chloro- 2,5-dimethoxy | 40.85 | 9.179 | 7.55 | 12.18 | >300 | >300 |
| 2b | 4-Bromo | >300 | >300 | >300 | >300 | >300 | >300 |
| 2c | 4-(2-Methoxy phenoxy) | >300 | >300 | >300 | >300 | >300 | >300 |
| 2d | 4-(Methylthio) | 129.17 | >300 | >300 | >300 | >300 | >300 |
| 2e | 4-Phenoxy | 0.079 | >300 | >300 | >300 | >300 | >300 |
| Doxorubicin | - | 0.056 | - | - | - | - | - |

Data extracted from Hawash et al., 2022.^[1]

Key Signaling Pathways in Anticancer Activity

The anticancer effects of isoxazole-5-carboxamides are often attributed to their interaction with key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. Two such critical pathways are the STAT3 and VEGFR2 signaling cascades.

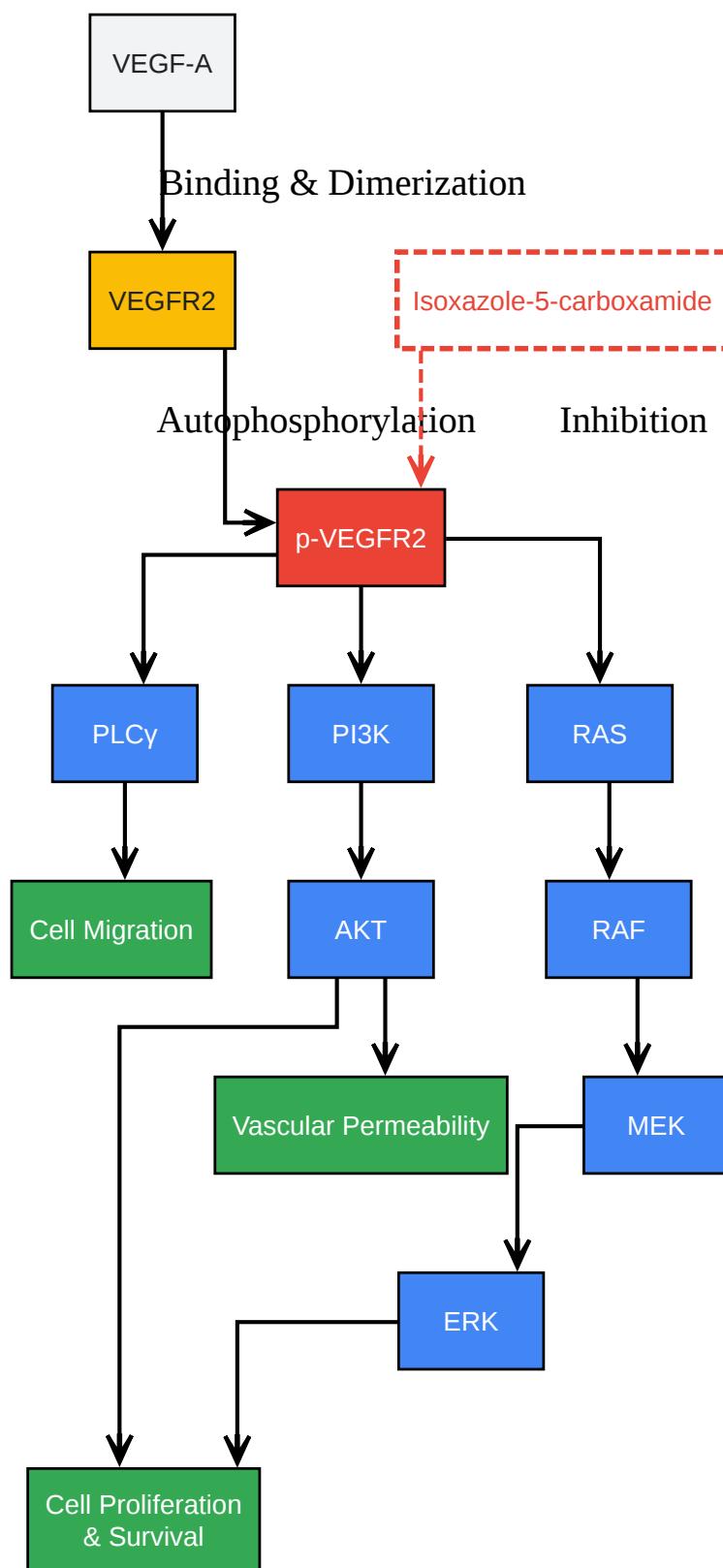
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many human cancers and plays a pivotal role in tumor progression. [4][5] Inhibition of the STAT3 signaling pathway is a key strategy in cancer therapy.[6][7] Studies have shown that certain isoxazole-5-carboxamide derivatives can down-regulate the phosphorylation of STAT3, leading to the inhibition of cancer cell growth.[2][3] For example, compound 3 (N-(4-chlorophenyl)-5-carboxamidyl isoxazole) was found to significantly down-regulate the expression of phosphorylated STAT3 in both human and mouse colon cancer cells.[3]



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Caption: STAT3 signaling pathway and the inhibitory action of isoxazole-5-carboxamides.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8][9] [10] Inhibition of VEGFR2 signaling is a well-established anti-angiogenic strategy in cancer treatment.[11] Certain isoxazole derivatives have been identified as potent inhibitors of VEGFR2.[12]

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Caption: VEGFR2 signaling pathway and its inhibition by isoxazole-5-carboxamides.

Anti-inflammatory Activity of Isoxazole-5-Carboxamides: COX Inhibition

A significant area of research for isoxazole-5-carboxamides is their potential as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes.[\[13\]](#) COX-1 and COX-2 are the two main isoforms, with COX-2 being the primary target for anti-inflammatory drugs due to its upregulation at sites of inflammation.

Comparative COX Inhibition

A study by Hawash et al. evaluated a series of phenyl-isoxazole-carboxamide derivatives for their in vitro inhibitory activity against COX-1 and COX-2 enzymes.[\[13\]](#) The results, presented in Table 2, demonstrate that these compounds exhibit a range of potencies and selectivities. Compound A13 was identified as the most potent inhibitor of both COX-1 and COX-2, with IC₅₀ values of 64 nM and 13 nM, respectively, showing a preference for COX-2.[\[13\]](#)

Table 2: In-vitro COX-1 and COX-2 Inhibitory Activity of Phenyl-isoxazole-carboxamide Derivatives (IC₅₀ in nM)[\[13\]](#)

| Compound | R1 | R2 | COX-1 IC ₅₀ (nM) | COX-2 IC ₅₀ (nM) | Selectivity Index (COX- 1/COX-2) |
|------------|-------------------------|------|--------------------------------|--------------------------------|--|
| A1 | H | H | 2300 | 1200 | 1.92 |
| A2 | H | 4-F | 1800 | 900 | 2.00 |
| A3 | H | 4-Cl | 1500 | 600 | 2.50 |
| A4 | H | 4-Br | 1300 | 500 | 2.60 |
| A13 | 3,4-di-OCH ₃ | 4-Cl | 64 | 13 | 4.92 |
| Ketoprofen | - | - | 210 | 180 | 1.17 |

Data extracted from Hawash et al. (2022).[\[13\]](#)

Experimental Protocols

Synthesis of 5-Methyl-3-phenylisoxazole-4-carboxamide Derivatives[1]

General Procedure:

- To a solution of 5-methyl-3-phenylisoxazole-4-carboxylic acid (1.0 eq) in dichloromethane (DCM), N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and 4-dimethylaminopyridine (DMAP) (0.2 eq) were added.
- The reaction mixture was stirred at room temperature for 30 minutes.
- The appropriate substituted aniline (1.1 eq) was then added, and the mixture was stirred at room temperature for 12-24 hours.
- The reaction was monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture was filtered to remove the dicyclohexylurea byproduct.
- The filtrate was washed successively with 1N HCl, saturated NaHCO₃ solution, and brine.
- The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
- The crude product was purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the desired isoxazole-5-carboxamide derivative.

In-vitro Cytotoxicity Assay (MTS Assay)[1][14][15][16][17]

Procedure:

- Cancer cells were seeded in 96-well plates at a density of 5×10^3 cells/well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

- The cells were then treated with various concentrations of the test compounds (isoxazole-5-carboxamide derivatives) and incubated for a further 48-72 hours.
- After the incubation period, 20 μ L of MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) was added to each well.
- The plates were incubated for 1-4 hours at 37°C.
- The absorbance at 490 nm was measured using a microplate reader.
- The percentage of cell viability was calculated relative to untreated control cells, and the IC50 values were determined from the dose-response curves.

In-vitro COX Fluorescent Inhibitor Screening Assay[18] [19][20][21][22]

Procedure:

- The assay was performed in a 96-well plate.
- To each well, 150 μ L of assay buffer, 10 μ L of heme, and 10 μ L of either COX-1 or COX-2 enzyme were added.
- 10 μ L of the test compound (dissolved in a suitable solvent like DMSO) at various concentrations was added to the inhibitor wells. For the 100% initial activity wells, 10 μ L of the solvent was added.
- The plate was incubated for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
- The reaction was initiated by adding 10 μ L of a fluorometric substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP).
- Immediately after substrate addition, 10 μ L of arachidonic acid solution was added to all wells.

- The fluorescence was measured kinetically over a period of 5-10 minutes using a microplate reader with excitation and emission wavelengths of approximately 535 nm and 587 nm, respectively.
- The rate of reaction was calculated from the linear portion of the fluorescence versus time curve.
- The percentage of inhibition was calculated for each inhibitor concentration, and the IC₅₀ values were determined.

This guide provides a snapshot of the current understanding of the structure-activity relationships of isoxazole-5-carboxamides. The presented data and methodologies aim to support researchers in the design and development of novel therapeutic agents based on this versatile scaffold. Further investigations are warranted to explore the full potential of this chemical class in various disease areas.

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